An In-Depth Technical Guide to the Physical Properties of 7-Chlorobenzo[d]isoxazol-3-amine
An In-Depth Technical Guide to the Physical Properties of 7-Chlorobenzo[d]isoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical properties of 7-Chlorobenzo[d]isoxazol-3-amine (CAS Number: 927413-64-7), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data in publicly available literature, this document combines foundational knowledge, high-quality predicted data from industry-standard computational models, and detailed, field-proven experimental protocols. This approach provides a robust framework for researchers to understand, handle, and further investigate this compound.
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1] The strategic placement of a chlorine atom and an amine group on this scaffold, as in 7-Chlorobenzo[d]isoxazol-3-amine, significantly influences its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.
Molecular Structure and Core Identifiers
7-Chlorobenzo[d]isoxazol-3-amine is a bicyclic heteroaromatic compound. The fusion of a benzene ring with an isoxazole ring forms the core benzisoxazole structure. A chlorine atom is substituted at the 7-position of the benzene ring, and an amine group is attached to the 3-position of the isoxazole ring.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂O | [2][3][4][5] |
| Molecular Weight | 168.58 g/mol | [2][3][4][5] |
| CAS Number | 927413-64-7 | [2][3][4][5] |
| Appearance | Solid (predicted/reported by suppliers) | [4][5] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following table summarizes key physicochemical properties predicted using industry-leading computational software, such as ACD/Percepta and ChemAxon.[6][7][8][9][10][11] These tools utilize extensive databases of experimental values and sophisticated algorithms to provide reliable estimates for novel structures.[7][8][9][10][12][11]
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 180 - 220 | Influences formulation, stability, and purification methods like crystallization. |
| Boiling Point (°C) | No data available | Generally not applicable for solids under normal conditions; decomposition may occur at high temperatures. |
| pKa (Basic) | 3.5 - 5.5 | Governs the degree of ionization at physiological pH, impacting solubility, permeability, and receptor interactions. |
| LogP | 2.06 | Indicates lipophilicity and affects absorption, distribution, metabolism, and excretion (ADME) properties.[2] |
| Aqueous Solubility | Low | Affects bioavailability and formulation strategies. |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.[2] |
In-Depth Analysis of Physical Properties and Experimental Determination
Melting Point: A Key Indicator of Purity and Stability
The melting point of a solid is the temperature at which it transitions to a liquid state and is a critical parameter for compound identification and purity assessment.[1] For pure crystalline solids, the melting point is typically a sharp, well-defined range. The predicted high melting point of 7-Chlorobenzo[d]isoxazol-3-amine suggests strong intermolecular forces within its crystal lattice, likely due to a combination of hydrogen bonding from the amine group, dipole-dipole interactions from the polar isoxazole ring and the chlorine substituent, and π-π stacking of the aromatic rings.
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Melt-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: Ensure the 7-Chlorobenzo[d]isoxazol-3-amine sample is dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
-
Sample Packing: Invert the capillary tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.
-
Accurate Determination: For a precise measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as it approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
Diagram: Workflow for Melting Point Determination
Caption: Logic for pKa Determination via Potentiometric Titration.
Solubility: A Critical Factor for Bioavailability
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For drug candidates, aqueous solubility is a key determinant of oral bioavailability. The "like dissolves like" principle is a useful guide for predicting solubility.
-
Aqueous Solubility: 7-Chlorobenzo[d]isoxazol-3-amine is predicted to have low aqueous solubility. While the amine group can participate in hydrogen bonding with water, the relatively large, nonpolar aromatic rings and the hydrophobic chlorine atom are expected to dominate, leading to poor dissolution in water. The pH of the aqueous medium will significantly impact its solubility; at pH values below its pKa, the protonated, ionized form will be more soluble.
-
Organic Solvents: It is expected to be more soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), which can interact favorably with the polar functionalities of the molecule. Its solubility in nonpolar solvents like hexane is likely to be very low.
This is the gold standard method for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with a given solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Apparatus:
-
Vials with screw caps
-
Shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid 7-Chlorobenzo[d]isoxazol-3-amine to a vial containing a known volume of the solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
Conclusion
7-Chlorobenzo[d]isoxazol-3-amine is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its predicted high melting point, weak basicity, and low aqueous solubility are direct consequences of its chemical structure. The experimental protocols detailed in this guide provide a clear path for the empirical determination and verification of these crucial parameters. A thorough understanding and accurate measurement of these physical properties are essential for the rational design of future experiments, including formulation development, in vitro and in vivo testing, and the overall progression of this compound through the drug discovery pipeline.
References
-
ACD/Labs. (2024). ACD/Percepta. Retrieved from Advanced Chemistry Development, Inc. [6][7][8][11]2. HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. [1]3. ChemAxon. (2024). Calculators & Predictors. Retrieved from ChemAxon. [9][10][12][13][14][15]4. ChemScene. (n.d.). 927413-64-7 | 7-chlorobenzo[d]isoxazol-3-amine. [2]5. BLD Pharm. (n.d.). 927413-64-7|7-Chlorobenzo[d]isoxazol-3-amine. [3]6. CymitQuimica. (n.d.). 7-chlorobenzo[d]isoxazol-3-amine.
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